molecular formula C13H8BrNO3S B10943304 (2E)-3-(4-bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

(2E)-3-(4-bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B10943304
M. Wt: 338.18 g/mol
InChI Key: LHUAWCVYRFSXAV-SNAWJCMRSA-N
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Description

(E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromo-substituted thiophene ring and a nitro-substituted phenyl ring, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-thiophenecarboxaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromo group on the thiophene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted chalcone.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological activities.

Comparison with Similar Compounds

    (E)-3-(4-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a different position of the nitro group on the phenyl ring.

    (E)-3-(4-CHLORO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a bromo group on the thiophene ring.

Uniqueness: (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific combination of a bromo-substituted thiophene ring and a nitro-substituted phenyl ring

Properties

Molecular Formula

C13H8BrNO3S

Molecular Weight

338.18 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C13H8BrNO3S/c14-10-7-12(19-8-10)4-5-13(16)9-2-1-3-11(6-9)15(17)18/h1-8H/b5-4+

InChI Key

LHUAWCVYRFSXAV-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC(=CS2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CS2)Br

Origin of Product

United States

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